molecular formula C22H42O3 B1605421 ETHYL STEAROYLACETATE CAS No. 7146-82-9

ETHYL STEAROYLACETATE

Cat. No.: B1605421
CAS No.: 7146-82-9
M. Wt: 354.6 g/mol
InChI Key: ZSZUZHXUJXYSMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL STEAROYLACETATE can be synthesized through the esterification of eicosanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating eicosanoic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to produce the ester. The reaction can be represented as follows:

Eicosanoic acid+EthanolH2SO4Eicosanoic acid, 3-oxo-, ethyl ester+Water\text{Eicosanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Eicosanoic acid+EthanolH2​SO4​​Eicosanoic acid, 3-oxo-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of eicosanoic acid, 3-oxo-, ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired ester.

Chemical Reactions Analysis

Types of Reactions

ETHYL STEAROYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

ETHYL STEAROYLACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of eicosanoic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases and lipases, leading to the release of eicosanoic acid and ethanol. The released eicosanoic acid can then participate in cellular signaling pathways, influencing processes such as inflammation and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Eicosanoic acid, ethyl ester: Similar in structure but lacks the oxo group.

    Hexanoic acid, 3-oxo-, ethyl ester: A shorter-chain analog with similar reactivity.

    Arachidic acid, ethyl ester: Another ester derivative of a long-chain fatty acid.

Uniqueness

ETHYL STEAROYLACETATE is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-oxoicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUZHXUJXYSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064571
Record name Eicosanoic acid, 3-oxo-, ethyl ester
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Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-82-9
Record name Ethyl 3-oxoeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7146-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl stearoylacetate
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Record name Eicosanoic acid, ethyl ester
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Record name Eicosanoic acid, 3-oxo-, ethyl ester
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Record name Eicosanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxoicosanoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL STEAROYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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